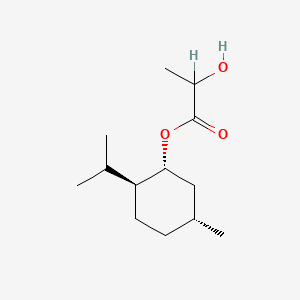![molecular formula C17H20N2S2 B1223636 1-[2-[(2-Methylphenyl)methylthio]ethyl]-3-phenylthiourea](/img/structure/B1223636.png)
1-[2-[(2-Methylphenyl)methylthio]ethyl]-3-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[(2-methylphenyl)methylthio]ethyl]-3-phenylthiourea is a member of thioureas.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structure 1-[2-[(2-Methylphenyl)methylthio]ethyl]-3-phenylthiourea and related compounds have been synthesized and their crystal structures analyzed. The study of such compounds focuses on understanding their crystal systems, molecular dimensions, and geometry, which is crucial for further applications in various fields. For example, the compound 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea has been synthesized, and its crystal structure was studied, revealing details like the crystal system, space group, and molecular dimensions (Yq Yin et al., 2012).
Antimicrobial Properties Certain derivatives of 1-[2-[(2-Methylphenyl)methylthio]ethyl]-3-phenylthiourea have demonstrated antimicrobial properties. These compounds have been tested on various bacterial and fungal strains, exhibiting activity at low concentrations against Gram-positive and Gram-negative bacteria as well as fungi. The structure of these compounds and their antimicrobial efficacy are influenced by the type, number, and position of substituents on the phenyl group attached to the thiourea nitrogen (Carmen Limban et al., 2011).
Coordination Polymers and Molecular Structures The 1-[2-[(2-Methylphenyl)methylthio]ethyl]-3-phenylthiourea molecule forms complexes with mercury(II) halides, leading to coordination polymers and molecular structures with varying stoichiometries and molecular organization. These complexes have unique hydrogen bonding patterns and may form one-dimensional coordination polymers or molecular compounds, demonstrating the versatility of these thiourea derivatives in forming complex structures (Andrzej Okuniewski et al., 2015).
Chemical and Biological Activities
Corrosion Inhibition Phenylthiourea derivatives, including compounds similar to 1-[2-[(2-Methylphenyl)methylthio]ethyl]-3-phenylthiourea, have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. These derivatives act as mixed-type inhibitors and demonstrate effectiveness based on their concentration and temperature. The study of these compounds provides insights into their potential industrial applications, particularly in protecting metals from corrosion (A. Fouda & A. Hussein, 2012).
Biological and Medicinal Applications Some derivatives of 1-[2-[(2-Methylphenyl)methylthio]ethyl]-3-phenylthiourea have shown biological and medicinal applications. For instance, novel N‐substituted tetrahydropyrimidines based on phenylthiourea have been synthesized and evaluated for their antioxidant, antidiabetic, anticholinergic, and antiepileptic properties. These compounds have shown inhibitory action against enzymes relevant to these diseases and conditions, highlighting their potential in medicinal chemistry (G. Maharramova et al., 2018).
Fluorescent Chemodosimeter BODIPY-based phenylthiourea derivatives have been synthesized for the selective and sensitive detection of methylmercury (MeHg+) or mercury (Hg2+) ions. These compounds can act as fluorescent chemodosimeters, providing a novel approach for detecting and imaging these ions in biological systems through confocal fluorescence imaging. Their low cytotoxicity and excellent membrane permeability make them suitable for bioimaging applications (Min Deng et al., 2017).
Propriétés
Nom du produit |
1-[2-[(2-Methylphenyl)methylthio]ethyl]-3-phenylthiourea |
|---|---|
Formule moléculaire |
C17H20N2S2 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
1-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-3-phenylthiourea |
InChI |
InChI=1S/C17H20N2S2/c1-14-7-5-6-8-15(14)13-21-12-11-18-17(20)19-16-9-3-2-4-10-16/h2-10H,11-13H2,1H3,(H2,18,19,20) |
Clé InChI |
RZHPANYKRJPBKP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CSCCNC(=S)NC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=CC=C1CSCCNC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]-3-phenylthiourea](/img/structure/B1223554.png)
![6-Amino-4-(2-furanyl)-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1223556.png)
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-(2-methylpropyl)amino]-2-oxoethyl] ester](/img/structure/B1223557.png)
![3-[(4-Methylphenyl)sulfamoyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1223559.png)
![2-[3-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]indol-1-yl]acetic acid](/img/structure/B1223560.png)
![[2-(4-Propylphenyl)-4-quinolinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1223563.png)
![2-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1223565.png)
![1-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium](/img/structure/B1223566.png)
![[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-(3,4-dichlorophenyl)methanone](/img/structure/B1223568.png)
![6-(4-bromophenyl)-3-methyl-1-[2-(2H-tetrazol-5-yl)ethyl]-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B1223569.png)
![4-chloro-N-[(phenacylamino)-sulfanylidenemethyl]benzamide](/img/structure/B1223573.png)
![4-(1H-indol-3-yl)butanoic acid [2-(3-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1223576.png)
